molecular formula C8H12F3NO2 B13943033 2,2,2-Trifluoro-1-(2-methoxypiperidin-1-yl)ethan-1-one CAS No. 69001-21-4

2,2,2-Trifluoro-1-(2-methoxypiperidin-1-yl)ethan-1-one

Cat. No.: B13943033
CAS No.: 69001-21-4
M. Wt: 211.18 g/mol
InChI Key: DCGUCRVKPZFXAO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxypiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H12F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methoxypiperidin-1-yl)ethan-1-one typically involves the reaction of 2-methoxypiperidine with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. Safety measures are also implemented to handle the reactive intermediates and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxypiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction may produce trifluoroethanol derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxypiperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may influence its binding affinity to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Similar structure but lacks the methoxy group.

    2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine: Contains a pyridine ring instead of a piperidine ring.

    2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: Contains a nitrophenyl group instead of a piperidine ring.

Uniqueness

2,2,2-Trifluoro-1-(2-methoxypiperidin-1-yl)ethan-1-one is unique due to the presence of both the trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

69001-21-4

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methoxypiperidin-1-yl)ethanone

InChI

InChI=1S/C8H12F3NO2/c1-14-6-4-2-3-5-12(6)7(13)8(9,10)11/h6H,2-5H2,1H3

InChI Key

DCGUCRVKPZFXAO-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCN1C(=O)C(F)(F)F

Origin of Product

United States

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